
4,10-Dimethylphenanthrene
Overview
Description
4,10-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It has an average mass of 206.282 Da and a monoisotopic mass of 206.109543 Da .
Molecular Structure Analysis
The molecular structure of 4,10-Dimethylphenanthrene consists of a phenanthrene core with two methyl groups attached at the 4 and 10 positions .Scientific Research Applications
Tumorigenic Activity
4,10-Dimethylphenanthrene has been studied for its role in tumorigenesis. In a study by LaVoie et al. (1982), it was found that 4,10-dimethylphenanthrene, when tested under certain conditions, induced skin tumors in mice. This highlights its potential as a tumor initiator in certain contexts (LaVoie, Bedenko, Tulley-Freiler, & Hoffmann, 1982).
NMR Analysis of Isomers
A nuclear magnetic resonance (NMR) study by Yamamoto and Nakanishi (1973) focused on the inversion of 9,10-dihydro-4,5-dimethylphenanthrene. The study analyzed the complex signal patterns and used density matrix methods to calculate kinetic parameters of the intramolecular inversion process, contributing to the understanding of the chemical behavior of related compounds (Yamamoto & Nakanishi, 1973).
Antialgal Activity
Research by DellaGreca et al. (2001) synthesized 9,10-dihydrophenanthrenes and phenanthrenes, which mimic natural compounds with antialgal activity. This study found that these synthesized compounds, including variants of dimethylphenanthrene, exhibited strong inhibition of algal growth, suggesting potential environmental or agricultural applications (DellaGreca, Fiorentino, Monaco, Pinto, Previtera, & Zarrelli, 2001).
Vibrational and Spectroscopic Analysis
A comprehensive vibrational, physical, and chemical analysis of 3,6-Dimethylphenanthrene was conducted by Ali et al. (2015). This study involved recording FT-IR, FT-Raman, Mass, and NMR spectra, providing insights into the altered geometrical parameters, vibrational patterns, electronic properties, and optical activity of the molecule (Ali, George, Ramalingam, Periandy, & Gokulakrishnan, 2015).
Mutagenicity Evaluation
A study by LaVoie et al. (1983) explored the mutagenicity of 4,10-dimethylphenanthrene in Salmonella typhimurium. It was found to be active as a mutagen, highlighting the importance of understanding its interaction with biological systems and potential implications for environmental and health safety (LaVoie, Tulley-Freiler, Bedenko, & Hoffmann, 1983).
Environmental Impact on Embryonic Development
Rhodes et al. (2005) investigated the effects of dimethylated polycyclic aromatic hydrocarbons, including dimethylphenanthrenes, on the embryonic development of the Japanese medaka. The study revealed the potential environmental impact of these compounds on aquatic life (Rhodes, Farwell, Hewitt, MacKinnon, & Dixon, 2005).
properties
IUPAC Name |
4,10-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-5-9-14-12(2)10-13-7-3-4-8-15(13)16(11)14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTFYOZHQKNINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C(C2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177762 | |
| Record name | 4,10-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,10-Dimethylphenanthrene | |
CAS RN |
23189-63-1 | |
| Record name | 4,10-Dimethylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23189-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,10-Dimethylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023189631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,10-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



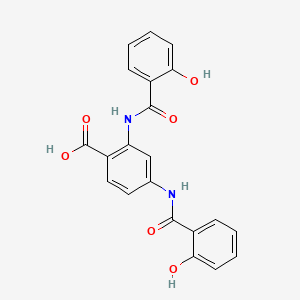



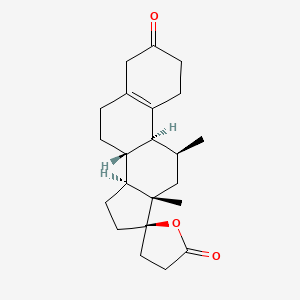
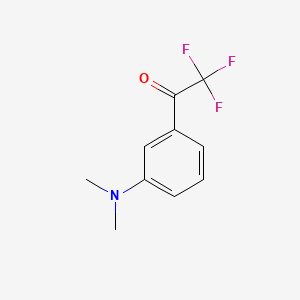

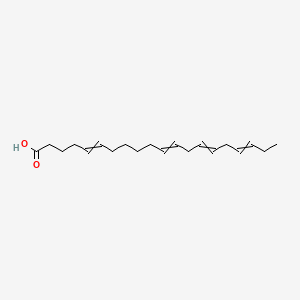
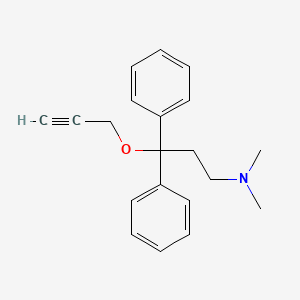
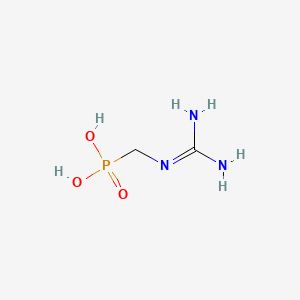
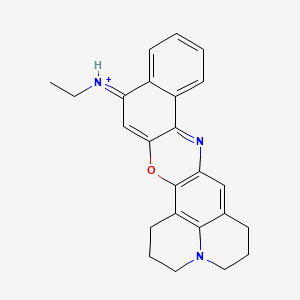
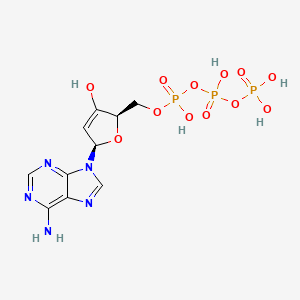
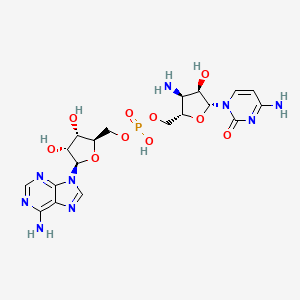
![3-Ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1220080.png)